molecular formula C11H11F3O4 B14022249 2-Isopropoxy-5-(trifluoromethoxy)benzoic acid

2-Isopropoxy-5-(trifluoromethoxy)benzoic acid

Cat. No.: B14022249
M. Wt: 264.20 g/mol
InChI Key: OHWOYOQSUANELV-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C11H11F3O4 It is characterized by the presence of an isopropoxy group and a trifluoromethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the isopropoxy and trifluoromethoxy groups onto a benzoic acid derivative. One common method involves the reaction of 2-hydroxy-5-(trifluoromethoxy)benzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The isopropoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoic acid core can be oxidized or reduced to form different derivatives.

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides and bases (e.g., potassium carbonate) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are utilized.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester of this compound.

Scientific Research Applications

2-Isopropoxy-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of new pharmaceuticals or agrochemicals due to its potential biological activity.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 2-Methoxy-5-(trifluoromethoxy)benzoic acid
  • 2-Amino-5-(trifluoromethoxy)benzoic acid
  • 2-Hydroxy-5-(trifluoromethoxy)benzoic acid

Comparison: 2-Isopropoxy-5-(trifluoromethoxy)benzoic acid is unique due to the presence of the isopropoxy group, which can influence its reactivity and physical properties. Compared to its analogs, the isopropoxy group may enhance its solubility in organic solvents and alter its interaction with biological targets.

Properties

Molecular Formula

C11H11F3O4

Molecular Weight

264.20 g/mol

IUPAC Name

2-propan-2-yloxy-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C11H11F3O4/c1-6(2)17-9-4-3-7(18-11(12,13)14)5-8(9)10(15)16/h3-6H,1-2H3,(H,15,16)

InChI Key

OHWOYOQSUANELV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O

Origin of Product

United States

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